molecular formula C9H10FIO3 B14035472 1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene

Cat. No.: B14035472
M. Wt: 312.08 g/mol
InChI Key: MNYYMLADTLRHEJ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent . The fluoromethoxy group can be introduced using fluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of iodine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations. The methoxy groups can stabilize intermediates and transition states, facilitating the formation of desired products .

Comparison with Similar Compounds

Biological Activity

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is an organic compound characterized by a unique combination of functional groups, including methoxy, fluoromethoxy, and iodine. These substituents can significantly influence its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FO3IC_{10}H_{10}FO_3I, with a molecular weight of approximately 312.08 g/mol. The structural features include:

  • Methoxy Groups : These groups can enhance solubility and influence the compound's interaction with biological targets.
  • Fluoromethoxy Group : The presence of fluorine can improve metabolic stability and bioactivity.
  • Iodine Atom : Known for its ability to participate in various chemical reactions, the iodo group can also affect the compound's biological interactions.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds have demonstrated significant biological properties. Research into structurally similar compounds suggests potential applications in various therapeutic areas.

Potential Biological Activities

  • Anticancer Activity : Similar compounds with halogen and methoxy substituents have shown promise as anticancer agents. For instance, studies indicate that fluorinated analogs often exhibit improved antiproliferative activities against various cancer cell lines .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in cancer progression, such as histone acetyltransferases .
  • Antiparasitic Properties : Some halogen-substituted compounds have been reported to possess insecticidal and antiparasitic activities, indicating a potential for broader applications in pest control .

Case Study 1: Anticancer Activity

A study on structurally related compounds revealed that those with fluorine substituents exhibited enhanced activity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than that of standard chemotherapeutics like cisplatin . The presence of methoxy groups was also found to be critical for maintaining anticancer efficacy.

Case Study 2: Enzyme Inhibition

Research has shown that certain analogs can effectively inhibit cathepsin L, an enzyme linked to cancer metastasis. For example, a related compound demonstrated an IC50 value of 8.1 nM against cathepsin L . This suggests that this compound could similarly interact with key enzymes involved in tumorigenesis.

Table of Biological Activity Comparisons

CompoundBiological ActivityIC50 Value (nM)Reference
This compoundPotential anticancer agentTBDCurrent Study
Fluorinated Analog AAnticancer (MCF-7)5.68
Fluorinated Analog BCathepsin L Inhibitor8.1
Halogenated Compound CAntiparasiticTBD

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

5-(fluoromethoxy)-2-iodo-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3

InChI Key

MNYYMLADTLRHEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)OC)OCF

Origin of Product

United States

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